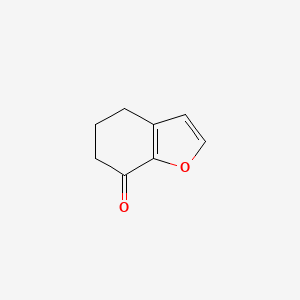
5,6-dihydrobenzofuran-7(4H)-one
描述
5,6-Dihydrobenzofuran-7(4H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 5,6-dihydrobenzofuran-7(4H)-one involves the Michael addition of 1,2-cyclohexanedione to β-nitrostyrenes . This reaction typically requires a base catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
5,6-Dihydrobenzofuran-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
科学研究应用
5,6-Dihydrobenzofuran-7(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 5,6-dihydrobenzofuran-7(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrahydrobenzofuran-7-ol: A related compound with a similar structure but different functional groups.
7-Methoxy-4,5,6,7-tetrahydrobenzofuran: Another derivative with a methoxy group.
Uniqueness
5,6-Dihydrobenzofuran-7(4H)-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
5,6-dihydro-4H-1-benzofuran-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGZDTKCEQEQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462177 | |
| Record name | 7(4H)-Benzofuranone, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108153-93-1 | |
| Record name | 7(4H)-Benzofuranone, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones as described in the research?
A1: The research outlines a novel synthetic protocol for 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones. This protocol involves a four-step process:
- Michael Addition: 1,2-Cyclohexanedione undergoes Michael addition with various β-nitrostyrenes. This reaction forms the initial adduct. [, ]
- Intramolecular Cyclization: The Michael adduct undergoes intramolecular cyclization. This step forms the dihydrofuran ring system. []
- Nitrite Elimination: The cyclized intermediate then undergoes elimination of the nitrite ion (NO2-), leading to aromatization. []
- Air Oxidation: Finally, the molecule undergoes air oxidation, resulting in the formation of the desired 3-aryl-5,6-dihydrobenzofuran-7(4H)-one product. []
Q2: Why is this synthetic route considered advantageous?
A2: The described protocol presents several advantages over previous synthetic methods:
- Simplicity: The reaction proceeds under relatively mild conditions and utilizes readily available starting materials. []
- Efficiency: The one-pot procedure eliminates the need for isolation of intermediates, simplifying the synthesis. []
- Versatility: The method demonstrates broad substrate scope, allowing for the synthesis of diverse 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones by varying the substituents on the β-nitrostyrene starting material. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


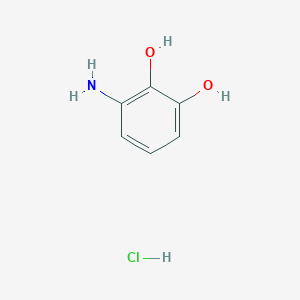
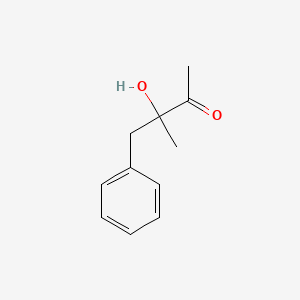
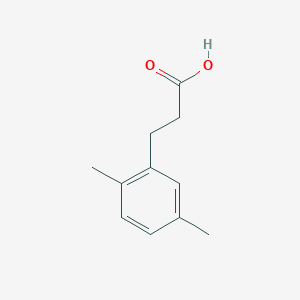
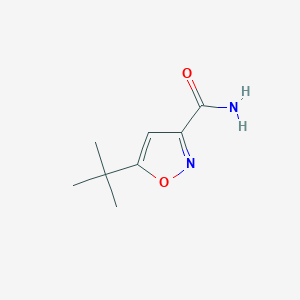
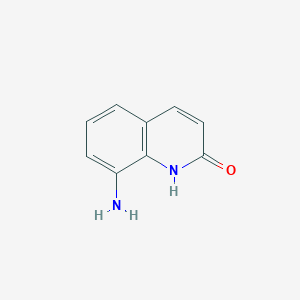
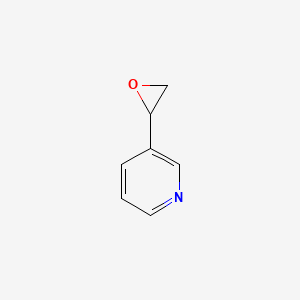
![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)
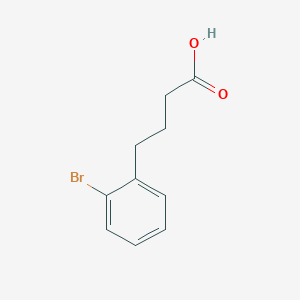

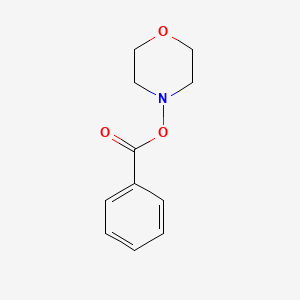
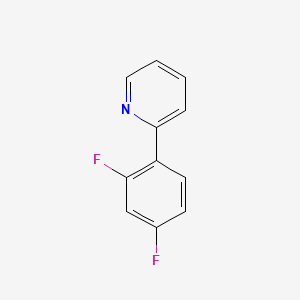
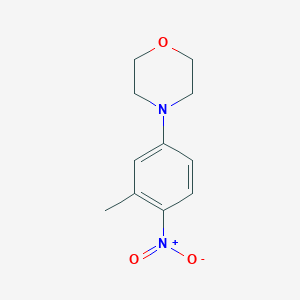
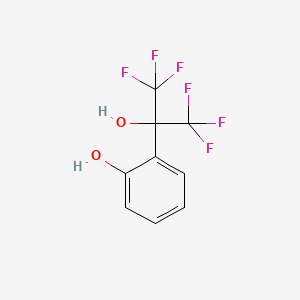
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)
